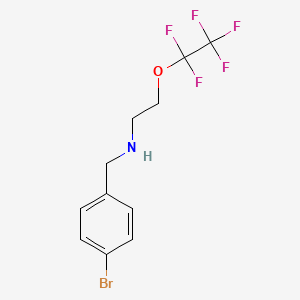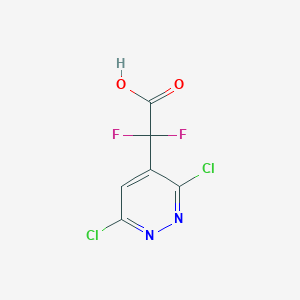![molecular formula C11H13N3S B12109166 [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)
[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドは、分子式C({11})H({13})N({3})S、分子量219.31 g/molの有機化合物です。 {_svg_1}
合成方法
合成経路と反応条件
[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドの合成は、通常、以下の手順が含まれます。
インドール核の形成: インドール核は、フィッシャーインドール合成によって合成できます。この合成では、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応します。
ジメチル化: インドール核は、次に、ヨウ化メチルを、炭酸カリウムなどの塩基の存在下で用いてジメチル化されます。
スルファニル基の導入: ジメチル化されたインドールは、チオ尿素と反応して、スルファニル基が導入されます。
メタニミダミドの形成: 最後に、スルファニル基は、適切な試薬(例えば、ホルムアミジン酢酸塩)を用いてメタニミダミドに変換されます。
工業的生産方法
[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドの工業的生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成、および精製システムの使用が含まれており、高収率と高純度が確保されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Sulfanyl Group: The dimethylated indole is reacted with thiourea to introduce the sulfanyl group.
Formation of Methanimidamide: Finally, the sulfanyl group is converted to methanimidamide using appropriate reagents like formamidine acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: [(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドは、酸化反応を受ける可能性があります。通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いると、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、対応するアミン誘導体に化合物を変換します。
置換: この化合物は、求核置換反応を受けることができます。スルファニル基は、ハロゲン化物やアルコキシドなどの他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。
置換: ヨウ化ナトリウム、炭酸カリウム、ジメチルスルホキシド。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: ハロゲン化またはアルコキシ化誘導体。
科学研究への応用
化学
化学では、[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドは、より複雑な分子の合成のためのビルディングブロックとして用いられます。
生物学
生物学研究では、この化合物は、生物活性分子としての可能性について研究されています。インドール核は、多くの天然物や医薬品によく見られるモチーフであり、創薬開発の候補となっています。
医学
医学では、[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドは、潜在的な治療効果について調査されています。この化合物は、抗菌、抗癌、または抗炎症活性を持つ可能性がありますが、これらの効果を確認するにはさらなる研究が必要です。
産業
産業分野では、この化合物は、染料、顔料、およびその他の特殊化学品の開発に使用できます。そのユニークな化学的特性により、製造および材料科学におけるさまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and materials science.
作用機序
[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。インドール核は、さまざまな酵素や受容体と相互作用し、それらの活性を調節する可能性があります。スルファニル基は、金属イオンやその他の生体分子に結合する役割を果たし、化合物の生物活性に影響を与える可能性もあります。
類似化合物の比較
類似化合物
1H-インドール-3-カルバルデヒド: 異なる官能基を持つ別のインドール誘導体。
3-(メチルチオ)-1H-インドール: 同様の構造ですが、メタニミダミドではなくメチルチオ基を持ちます。
2,3-ジメチル-1H-インドール: スルファニル基とメタニミダミド基がありません。
独自性
[(1,2-ジメチル-1H-インドール-3-イル)スルファニル]メタニミダミドは、そのユニークな官能基の組み合わせにより際立っており、独自の化学的および生物学的特性を付与します。これは、研究および産業用途にとって貴重な化合物であり、新しい材料や治療剤の開発の可能性を提供します。
類似化合物との比較
Similar Compounds
1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
3-(Methylthio)-1H-indole: Similar structure but with a methylthio group instead of methanimidamide.
2,3-Dimethyl-1H-indole: Lacks the sulfanyl and methanimidamide groups.
Uniqueness
[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
特性
分子式 |
C11H13N3S |
|---|---|
分子量 |
219.31 g/mol |
IUPAC名 |
(1,2-dimethylindol-3-yl) carbamimidothioate |
InChI |
InChI=1S/C11H13N3S/c1-7-10(15-11(12)13)8-5-3-4-6-9(8)14(7)2/h3-6H,1-2H3,(H3,12,13) |
InChIキー |
NSDYLTVZPYDTLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)SC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)




![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)



